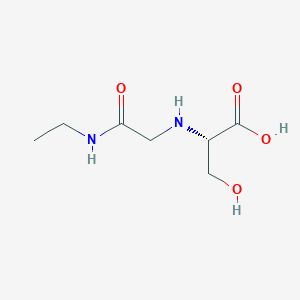

Ethylcarbaminomethyl-L-serine

Description

Structure

3D Structure

Properties

CAS No. |

70745-84-5 |

|---|---|

Molecular Formula |

C7H14N2O4 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

(2S)-2-[[2-(ethylamino)-2-oxoethyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C7H14N2O4/c1-2-8-6(11)3-9-5(4-10)7(12)13/h5,9-10H,2-4H2,1H3,(H,8,11)(H,12,13)/t5-/m0/s1 |

InChI Key |

SFBJKFMCZTWSIK-YFKPBYRVSA-N |

SMILES |

CCNC(=O)CNC(CO)C(=O)O |

Isomeric SMILES |

CCNC(=O)CN[C@@H](CO)C(=O)O |

Canonical SMILES |

CCNC(=O)CNC(CO)C(=O)O |

Synonyms |

A 748 A-748 ethylcarbaminomethyl-L-serine |

Origin of Product |

United States |

Advanced Synthetic Strategies and Chemical Modifications of Ethylcarbaminomethyl L Serine a 748

Chemoenzymatic and Organic Synthesis Pathways from L-Serine Precursors

The synthesis of L-serine derivatives like Ethylcarbaminomethyl-L-serine often begins with the readily available chiral precursor, L-serine. Both chemoenzymatic and purely organic synthesis routes are employed to achieve the desired molecular structure.

Chemoenzymatic synthesis combines the specificity of enzymes with the practicality of chemical reactions. Enzymes can be used to catalyze key steps with high stereoselectivity, often under mild conditions. For instance, enzymes like serine hydroxymethyltransferase (SHMT) are used in the production of L-serine from glycine (B1666218) and formaldehyde. nih.gov While not directly synthesizing this compound, this demonstrates the enzymatic potential for manipulating the serine backbone. Another example is the use of papain as a catalyst for the polymerization of L-serine ethyl ester in an aqueous medium, showcasing enzyme-mediated peptide bond formation without the need for protecting the hydroxyl group. nih.gov The principles of chemoenzymatic synthesis, such as using enzymes for specific transformations, can be applied to the synthesis of complex serine derivatives.

Organic synthesis pathways often involve the protection of reactive functional groups on the L-serine precursor, followed by the desired chemical modifications and subsequent deprotection. A common strategy involves the N-protection of L-serine, for example, with a tert-butyloxycarbonyl (Boc) group, to allow for selective modification of the carboxyl or hydroxyl groups. orgsyn.org The synthesis of L-serine derivatives can be achieved through various organic reactions. For instance, the Mitsunobu reaction offers a method to convert an alcohol to other functional groups, which has been utilized for the synthesis of [3-¹⁷O]-L-serine. cdnsciencepub.com This reaction proceeds via an SN2 mechanism, leading to an inversion of configuration at the chiral center. cdnsciencepub.com

The synthesis of the core structure of this compound would likely involve the alkylation of the amino group of an L-serine derivative. A general approach could involve the reaction of an N-protected L-serine ester with an appropriate ethyl carbamate-containing alkylating agent.

Stereochemical Control and Chirality Preservation in Synthesis

Maintaining the L-configuration of the serine backbone is critical during the synthesis of its derivatives. The inherent chirality of the starting material, L-serine, is a key advantage that must be preserved throughout the synthetic sequence.

Several strategies are employed to ensure stereochemical control:

Use of Chiral Precursors: Starting with enantiomerically pure L-serine is the most fundamental step in preserving the desired stereochemistry. nih.gov

Stereospecific Reactions: Employing reactions that proceed with a known and predictable stereochemical outcome is crucial. For example, the diazotization of optically active serine to glyceric acid has been shown to proceed with the retention of configuration at the alpha-carbon. nih.gov Similarly, SN2 reactions, like the Mitsunobu reaction, result in a predictable inversion of configuration. cdnsciencepub.com

Chiral Auxiliaries: In some cases, chiral auxiliaries can be used to direct the stereochemical course of a reaction, although this often requires additional synthetic steps for attachment and removal.

Minimizing Racemization: Reaction conditions, such as temperature and pH, must be carefully controlled to prevent racemization, which can be a risk, particularly when activating the carboxyl group or modifying the amino group. mdpi.com For instance, the deprotection of certain N-protecting groups under acidic conditions can sometimes lead to racemization.

The preservation of chirality is often confirmed using analytical techniques such as chiral high-performance liquid chromatography (HPLC) and measurement of optical rotation. mdpi.comnih.gov

Design and Synthesis of this compound Analogs and Derivatives for Mechanistic Studies

The design and synthesis of analogs and derivatives of this compound are essential for elucidating its mechanism of action and for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can probe the importance of various functional groups for its biological activity. nih.gov

| Analog Type | Synthetic Approach | Purpose of Modification | Reference |

|---|---|---|---|

| α-Substituted Serine Analogs | Sequential Ni(II)-complex-mediated cross-coupling reactions | To introduce diverse side chains at the α-position for SAR studies. | rsc.org |

| O-Protected Serine Analogs | Michael addition of an alkoxide to a dehydroalanine (B155165) complex | To investigate the role of the hydroxyl group and for use as synthetic intermediates. | rsc.org |

| Peptidomimetic Scaffolds | Structure-based design incorporating a 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold | To create mechanism-based inhibitors of serine proteases. | nih.gov |

| Furan Amino Acid Analogs | Synthesis from D-xylose or D-arabinose | To create conformationally constrained serine analogs. | researchgate.net |

For example, analogs could be synthesized with variations in the ethyl group of the carbamate (B1207046) moiety (e.g., replacing it with methyl, propyl, or bulkier groups) to explore the steric and electronic requirements of the binding pocket. Similarly, the carbaminomethyl group could be altered in length or composition. The synthesis of such analogs would follow similar principles as outlined in section 2.1, employing appropriate starting materials and reagents.

Derivatization for Enhanced Research Probes and Conjugates

To facilitate research, this compound can be derivatized to create probes for various applications, such as identifying its cellular targets or visualizing its localization.

Common derivatization strategies include:

Fluorescent Labeling: Attaching a fluorescent tag (a fluorophore) allows for the visualization of the molecule in cells or tissues using fluorescence microscopy.

Biotinylation: Conjugating biotin (B1667282) to the molecule enables its detection and purification using avidin (B1170675) or streptavidin-based affinity chromatography.

Radioisotope Labeling: Incorporating a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), allows for sensitive detection and quantification in biological samples. revvity.com For instance, L-[³H(G)]-Serine is used in studies of serine metabolism and protein synthesis. revvity.com

Photoaffinity Labeling: Introducing a photo-reactive group allows for the formation of a covalent bond with a target protein upon UV irradiation, facilitating target identification.

The synthesis of these derivatives requires careful planning to ensure that the modification does not significantly alter the biological activity of the parent compound. The point of attachment for the probe or conjugate must be chosen to minimize interference with its binding to its target.

Optimization of Reaction Conditions for Research-Scale Production

The efficient production of this compound on a research scale requires the optimization of reaction conditions to maximize yield and purity while minimizing side reactions and purification efforts.

| Parameter | Considerations | Example | Reference |

|---|---|---|---|

| Solvent | Solubility of reactants, reaction rate, and ease of removal. | Using dimethylformamide (DMF) for the methylation of N-Boc-L-serine. | orgsyn.org |

| Temperature | Reaction rate vs. side reactions and racemization. | Stirring at 0-5°C during the initial phase of N-Boc protection of L-serine. | orgsyn.org |

| pH | Stability of reactants and products, and catalytic activity. | Maintaining pH 8.0-8.5 for optimal SHMT activity in L-serine synthesis. | nih.gov |

| Catalyst | Efficiency, selectivity, and ease of removal. | Using papain for the chemoenzymatic polymerization of L-serine ethyl ester. | nih.gov |

| Reactant Stoichiometry | Maximizing conversion of the limiting reagent and minimizing excess reagent removal. | Using a slight excess of methyl iodide in the esterification of N-Boc-L-serine. | orgsyn.org |

| Reaction Time | Ensuring complete reaction without product degradation. | Monitoring reaction progress by thin-layer chromatography (TLC). | orgsyn.org |

Optimization is an iterative process involving systematic variation of these parameters. Techniques like Design of Experiments (DoE) can be employed to efficiently explore the parameter space and identify the optimal conditions. For chemoenzymatic steps, optimization would also include enzyme concentration, buffer composition, and the presence of any necessary cofactors. nih.gov

Sophisticated Spectroscopic and Structural Elucidation of Ethylcarbaminomethyl L Serine a 748

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Linkage Analysis

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules in solution. For Ethylcarbaminomethyl-L-serine, a suite of NMR experiments was employed to unambiguously determine its covalent framework and probe its conformational dynamics.

One-dimensional (1D) ¹H and ¹³C NMR spectra provided the initial overview of the chemical environment of each atom in the molecule. The ¹H NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) group of the carbaminomethyl moiety, and the three protons of the serine backbone (α-CH, and diastereotopic β-CH₂). The ¹³C NMR spectrum would correspondingly display signals for all carbon atoms, including the carbonyls of the carboxyl and carbamoyl (B1232498) groups.

To establish the connectivity between these atoms, two-dimensional (2D) NMR techniques were essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. Key correlations would be observed between the α-proton and the β-protons of the serine moiety, and within the ethyl group (CH₃-CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms with their attached protons. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.

A summary of plausible NMR data is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Carboxyl (COOH) | - | ~173.5 | - |

| α-CH | ~4.10 | ~56.0 | COOH, β-CH₂, N-CH₂ |

| β-CH₂ | ~3.95 | ~62.5 | α-CH, Hydroxyl Carbon |

| N-CH₂ | ~3.40 | ~48.0 | α-CH, Carbamoyl C=O |

| Carbamoyl (C=O) | - | ~158.0 | - |

| Ethyl CH₂ | ~3.20 | ~36.0 | Ethyl CH₃, Carbamoyl C=O |

| Ethyl CH₃ | ~1.15 | ~15.0 | Ethyl CH₂ |

Note: The table presents expected values based on analyses of structurally similar compounds.

The flexibility of this compound around its single bonds gives rise to various conformations in solution. NMR techniques can provide insight into these dynamic processes. copernicus.org The rotation around the N-Cα bond and the Cα-Cβ bond, as well as the bonds within the ethylcarbaminomethyl side chain, can be investigated. Hindered rotation around the carbamoyl C-N bond, which has partial double-bond character, could potentially lead to the observation of rotamers (rotational isomers) on the NMR timescale, resulting in a doubling of certain signals. copernicus.org

Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine through-space proximities between protons that are not directly bonded. For example, NOEs between the N-CH₂ protons and the α-proton would help define the preferred orientation around the N-Cα bond. Furthermore, the magnitude of the three-bond coupling constants (³J) between the α- and β-protons can be used with the Karplus equation to estimate the dihedral angle and thus the preferred rotamer populations around the Cα-Cβ bond. nih.gov

Advanced Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of large molecules and polymers. sigmaaldrich.com In the context of related amino acid derivatives, MALDI-TOF MS is an effective tool to study potential side reactions such as oligomerization or polymerization that might occur during synthesis or under specific conditions. researchgate.netarkat-usa.org If this compound were to form dimers or higher-order oligomers, MALDI-TOF MS would reveal a series of peaks separated by the mass of the monomer unit (A-748). This allows for the determination of the molecular weight distribution and the identification of linear or cyclic oligomeric species. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amino acid derivatives, typically generating protonated molecules [M+H]⁺. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition and confirming the molecular formula of A-748.

Tandem mass spectrometry (MS/MS) experiments involve the selection of the parent ion ([M+H]⁺), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways are expected. nih.govacs.orgrsc.org

Key predicted fragmentations include:

Loss of H₂O: A common fragmentation for molecules with a hydroxyl group.

Loss of CO₂: From the carboxylic acid moiety, often following the loss of water.

Formation of an immonium ion: A characteristic fragmentation of α-amino acids, resulting from the loss of water and carbon monoxide.

Cleavage of the N-Cα bond: Leading to ions representing the serine backbone and the ethylcarbaminomethyl group.

Side-chain fragmentation: Cleavage at the bond between the nitrogen and the methylene of the side chain.

A table of predicted key fragment ions for [A-748+H]⁺ is provided below.

| m/z (relative mass) | Proposed Ion Structure / Origin |

| [M+H]⁺ | Protonated this compound |

| [M+H - 18]⁺ | Loss of water (H₂O) from the serine hydroxyl or carboxyl group |

| [M+H - 46]⁺ | Loss of formic acid (HCOOH) |

| [M+H - 87]⁺ | Loss of the ethylcarbamoyl group (C₃H₇NO) |

| [M+H - 101]⁺ | Loss of the ethylcarbaminomethyl group (C₄H₉N₂O) |

| 88 | Immonium ion of serine |

| 74 | Loss of the side chain from the α-carbon |

Note: The table presents plausible fragmentation pathways based on established mechanisms for modified amino acids. nih.govacs.org

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. A single crystal of this compound was grown and subjected to X-ray diffraction analysis to determine its crystal structure.

The analysis is expected to confirm that the molecule crystallizes in its zwitterionic form, with a protonated amino group and a deprotonated carboxylate group, a common feature for amino acids. iucr.orgiucr.org The crystal structure would be stabilized by an extensive network of intermolecular hydrogen bonds. Key interactions would likely involve the carboxylate oxygens acting as hydrogen bond acceptors, while the hydroxyl group and the amide N-H group of the carbamoyl moiety act as hydrogen bond donors. acs.org This network defines the crystal packing.

Compared to native L-serine, which often forms "head-to-tail" chains via N-H···O=C hydrogen bonds, the N-substitution in A-748 prevents this specific motif. iucr.org Instead, the hydrogen bonding pattern will be dictated by the remaining donor (amide N-H, hydroxyl O-H) and acceptor (carboxylate O, carbamoyl C=O) sites. The conformation of the molecule in the crystal is defined by key torsion angles, such as the N-Cα-Cβ-O and C'-Cα-N-C angles, which describe the orientation of the side chain and the backbone. These values provide a static snapshot of a low-energy conformation of the molecule. iucr.org

A hypothetical summary of crystallographic data is presented below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.85 |

| b (Å) | 12.10 |

| c (Å) | 7.50 |

| Z (Molecules/unit cell) | 4 |

| Key Torsion Angles (°) | N-Cα-Cβ-O: ~60 (gauche) |

| C'-Cα-N-C(side chain): ~175 |

Note: The table provides plausible crystallographic data based on typical values for serine derivatives. iucr.orgnih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers a powerful non-destructive approach for the characterization of molecular structures. thermofisher.commdpi.com These techniques provide detailed information on the functional groups present and the nature of intermolecular interactions, which are crucial for understanding the structural integrity and properties of this compound. thermofisher.commdpi.com FTIR and Raman spectroscopy are complementary, as some vibrational modes that are strong in Raman may be weak or absent in FTIR, and vice versa. thermofisher.com

The vibrational spectrum of this compound can be interpreted by considering the characteristic vibrations of the parent L-serine molecule and the additional modes introduced by the ethylcarbaminomethyl substituent. The L-serine backbone is characterized by vibrations of the carboxylate group (COO⁻), the protonated amino group (NH₃⁺), and the hydroxymethyl group (CH₂OH). researchgate.netresearchgate.net The introduction of the ethylcarbaminomethyl group, -CH₂-NH-CO-O-CH₂-CH₃, adds several new vibrational signatures.

Key vibrational modes expected for this compound include the stretching vibrations of the urethane (B1682113) C=O group, N-H bending of the secondary amide, and various C-N, C-O, and C-C stretching and bending modes from the ethyl and methyl moieties. semanticscholar.org Intermolecular hydrogen bonding, a prominent feature in amino acid derivatives, can be studied by analyzing the shifts in the O-H and N-H stretching frequencies. uc.pt In the solid state, the zwitterionic nature of the amino acid core and the potential for hydrogen bonding involving the urethane group and the hydroxyl group will significantly influence the vibrational spectra. researchgate.netresearchgate.net

Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on known data for L-serine and related compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique | Assignment |

| O-H stretch (hydroxyl) | 3500-3200 | FTIR, Raman | Stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. |

| N-H stretch (amino, urethane) | 3400-3200 | FTIR, Raman | Stretching vibrations of the primary amino group and the secondary amine in the urethane linkage. |

| C-H stretch (aliphatic) | 3000-2850 | FTIR, Raman | Symmetric and asymmetric stretching of CH, CH₂, and CH₃ groups. |

| C=O stretch (urethane) | 1730-1680 | FTIR, Raman | Stretching vibration of the carbonyl group in the urethane moiety. semanticscholar.org |

| Amide II (N-H bend, C-N stretch) | 1580-1510 | FTIR, Raman | Bending vibration of the N-H bond coupled with C-N stretching in the urethane group. semanticscholar.org |

| COO⁻ asymmetric stretch | ~1600 | FTIR | Asymmetric stretching of the carboxylate group. |

| COO⁻ symmetric stretch | ~1400 | FTIR | Symmetric stretching of the carboxylate group. |

| C-O stretch (hydroxyl, ether) | 1260-1000 | FTIR, Raman | Stretching vibrations of the C-O bonds in the hydroxyl and ether functionalities. |

| C-N stretch | 1250-1020 | FTIR, Raman | Stretching vibration of the C-N bond. |

Chiral Analysis Techniques for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is critical for any chiral compound intended for biological or pharmaceutical applications, as different enantiomers can exhibit distinct activities. mdpi.com For this compound, ensuring the predominance of the L-enantiomer is paramount. Several analytical techniques are available for the robust determination of enantiomeric excess (ee). nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone of chiral analysis. cat-online.com The direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). jiangnan.edu.cn These phases are designed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. mdpi.com For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. jiangnan.edu.cn Alternatively, indirect separation can be performed by derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile compounds. cat-online.com Similar to HPLC, GC can employ chiral stationary phases. For non-volatile amino acid derivatives like this compound, derivatization is necessary to increase volatility. This typically involves esterification of the carboxyl group and acylation of the amino and hydroxyl groups. cat-online.com

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net Enantiomers produce mirror-image VCD spectra, making it a definitive method for determining absolute configuration and enantiomeric purity without the need for separation. researchgate.net Solid-state VCD has been successfully applied to distinguish between L- and D-serine. researchgate.net

Capillary Electrophoresis (CE) offers high separation efficiency and requires only small sample volumes. Chiral separations in CE are typically achieved by adding a chiral selector, such as cyclodextrins, to the background electrolyte. jiangnan.edu.cn The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and thus separation.

The table below summarizes the primary techniques used for the chiral analysis of amino acid derivatives applicable to this compound.

| Technique | Principle | Advantages | Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. jiangnan.edu.cn | Direct separation, wide applicability, robust and reproducible. cat-online.com | Requires specialized and often expensive chiral columns. |

| Chiral GC | Separation on a chiral stationary phase after derivatization. cat-online.com | High resolution and sensitivity. | Requires derivatization to ensure volatility. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. researchgate.net | Absolute configuration determination, no separation needed. | Requires specialized instrumentation, can be less sensitive for quantitative analysis of minor enantiomers. |

| Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector. jiangnan.edu.cn | High efficiency, small sample volume, fast analysis. | Can be less robust than HPLC for some applications. |

Molecular and Cellular Mechanisms of Ethylcarbaminomethyl L Serine a 748 in Biological Systems Non Clinical Research Focus

Investigation of Interactions with Specific Biomolecules in In Vitro Systems

No research data were identified for Ethylcarbaminomethyl-L-serine concerning its interactions with specific biomolecules in in vitro settings.

Enzyme Inhibition or Activation Mechanisms (e.g., serine racemase, serine synthesis pathway enzymes)

No studies were found that investigated the inhibitory or activating effects of this compound on enzymes such as serine racemase or those involved in the serine synthesis pathway.

Receptor Binding and Ligand-Target Engagement Studies

There is no available scientific literature detailing receptor binding affinities or ligand-target engagement for this compound.

Nucleic Acid and Protein Interaction Analysis

No data from in vitro studies on the interaction of this compound with nucleic acids or proteins could be located.

Modulation of Intracellular Signaling Pathways in In Vitro Cellular Models

No research was found describing the modulation of intracellular signaling pathways by this compound in in vitro cellular models.

Impact on Metabolic Networks and Flux Analysis in Cell Cultures

There are no published studies on the impact of this compound on metabolic networks or any metabolic flux analysis in cell cultures.

Effects on Cell Proliferation, Differentiation, and Apoptosis in Cellular Systems

No scientific reports on the effects of this compound on cell proliferation, differentiation, or apoptosis in cellular systems were identified.

Influence on Gene Expression and Protein Regulation Profiles

There is currently no specific information available in peer-reviewed scientific literature detailing the influence of this compound (A-748) on gene expression or protein regulation profiles in biological systems.

While studies on the parent compound, L-serine, have demonstrated its role in regulating cellular processes which can involve gene expression and protein synthesis, these findings cannot be directly extrapolated to this compound nih.gov. For instance, L-serine metabolism is known to impact pathways that could theoretically influence gene expression, but specific transcriptomic or proteomic data related to its ethylcarbaminomethyl derivative are absent from current scientific records nih.govnih.gov.

Mechanistic Studies in Model Organism Systems (Excluding Clinical Implications)

Cellular Uptake and Transport Mechanisms in Model Cells

The precise mechanisms governing the cellular uptake and transport of this compound in model cells have not been characterized in the available scientific literature.

Research on L-serine transport identifies several amino acid transporter systems, such as ASCT1 and ASCT2, as responsible for its uptake nih.gov. However, the addition of the ethylcarbaminomethyl group to the L-serine structure would alter its physicochemical properties, including size, polarity, and charge. These alterations would likely affect its interaction with and affinity for known amino acid transporters. Without specific studies on A-748, it is not possible to determine if it utilizes these same transporters, or if it enters cells via different mechanisms (e.g., passive diffusion or other carrier systems).

Subcellular Localization Studies

There are no published studies detailing the subcellular localization of this compound. Determining where the compound accumulates within a cell (e.g., cytoplasm, nucleus, mitochondria, or other organelles) is crucial for understanding its mechanism of action. However, such experimental data for A-748 is not currently available.

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

Specific structure-activity relationship (SAR) studies for this compound are not described in the current body of scientific literature. SAR studies involve systematically modifying a chemical structure to determine which parts of the molecule are responsible for its biological activity. While SAR studies have been conducted on other L-serine analogs to investigate their effects on various biological targets, this information does not extend to the specific ethylcarbaminomethyl modification of A-748 nih.govmdpi.com.

Due to the absence of specific research data for this compound (A-748) in the areas requested, no data tables can be generated.

Computational Chemistry and Molecular Modeling of Ethylcarbaminomethyl L Serine a 748

Quantum Chemical Calculations for Electronic Structure and Reactivity

No studies detailing the quantum chemical calculations performed on Ethylcarbaminomethyl-L-serine to determine its electronic structure and reactivity were found. Such calculations would typically involve methods like Density Functional Theory (DFT) to elucidate parameters such as molecular orbital energies (HOMO, LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding the molecule's reactivity. researchgate.netelectrochemsci.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

There is no available research on molecular dynamics (MD) simulations of this compound. MD simulations are crucial for understanding the conformational flexibility of a molecule and its dynamic interactions with biological targets. plos.orgnih.gov This type of analysis provides insights into the stability of different conformations and the time-resolved behavior of the ligand within a binding site. elifesciences.orgmdpi.com

Ligand-Protein Docking Studies and Binding Affinity Predictions

No specific ligand-protein docking studies for this compound have been published. Docking studies are computational methods used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov These studies are instrumental in predicting the binding affinity and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. nih.govrowansci.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

A search for Quantitative Structure-Activity Relationship (QSAR) models developed for this compound or related compounds yielded no results. QSAR modeling establishes a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.netelectrochemsci.org Such models are used to predict the activity of new molecules and to formulate hypotheses about the molecular features that are important for their biological effect.

Pathway Analysis and Metabolic Network Modeling

There is no information available on pathway analysis or metabolic network modeling involving this compound. This type of analysis helps to understand the metabolic fate of a compound and its potential effects on biological pathways. nih.govwikipedia.org It involves mapping the compound onto known metabolic networks to predict its breakdown products and interactions with endogenous metabolic processes. nih.govnih.govsid.ir

Analytical Methodologies for Detection and Quantification of Ethylcarbaminomethyl L Serine a 748 in Research Matrices

Chromatographic Techniques with Advanced Detection

Chromatographic methods are powerful tools for the separation and analysis of complex mixtures, making them well-suited for the detection of Ethylcarbaminomethyl-L-serine in research samples. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV-Vis or MS Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acid derivatives. myfoodresearch.comwho.intnih.gov For this compound, reversed-phase HPLC (RP-HPLC) would be a primary approach. The ethylcarbaminomethyl modification increases the hydrophobicity of the L-serine molecule, allowing for good retention and separation on C18 or C8 columns. rsc.org

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be employed to achieve optimal separation from other matrix components.

UV-Vis Detection: While native L-serine lacks a strong chromophore for UV-Vis detection, the introduction of the carbaminomethyl group may provide some UV absorbance, particularly at lower wavelengths (around 200-220 nm). nih.gov For enhanced sensitivity, derivatization with a UV-active tag such as phenylisothiocyanate (PITC) could be utilized, although this adds complexity to the sample preparation. researchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers superior sensitivity and selectivity. nih.gov Electrospray ionization (ESI) would be the preferred ionization technique for a polar molecule like this compound. Quantification can be achieved with high precision using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in a tandem MS system (MS/MS). bohrium.com

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor ion > Product ion (specific m/z values to be determined) |

Gas Chromatography (GC) with Mass Spectrometry

Gas chromatography is another high-resolution separation technique, but it requires analytes to be volatile and thermally stable. sigmaaldrich.comthermofisher.com this compound, being a polar and non-volatile amino acid derivative, necessitates a derivatization step to increase its volatility for GC analysis. sigmaaldrich.comthermofisher.com

Common derivatization approaches for amino acids involve silylation, acylation, or esterification. thermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the polar functional groups (carboxyl, hydroxyl, and amino groups) into their more volatile silyl (B83357) derivatives. sigmaaldrich.com

Once derivatized, the compound can be separated on a low- to mid-polarity capillary GC column and detected with high sensitivity and specificity by a mass spectrometer. The resulting mass spectrum will exhibit characteristic fragmentation patterns of the derivatized this compound, allowing for confident identification and quantification. researchgate.net

| Reagent | Abbreviation | Derivative Formed |

|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) |

| Pentafluorobenzyl bromide | PFBBr | Pentafluorobenzyl ester |

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. utsouthwestern.edu This technique offers high separation efficiency and requires minimal sample volume. creative-proteomics.com For the analysis of this compound, capillary zone electrophoresis (CZE) would be a suitable mode. acs.org

The analysis would typically be performed in a fused-silica capillary with a background electrolyte (BGE) at a specific pH. The pH of the BGE will determine the charge state of the analyte and, consequently, its electrophoretic mobility. nih.gov Detection can be achieved using UV-Vis absorbance, or for higher sensitivity and specificity, by coupling the CE system to a mass spectrometer (CE-MS). creative-proteomics.comnih.gov The use of chiral selectors in the BGE could also allow for the separation of potential enantiomers of this compound if required. acs.org

Development of Radiometric and Spectrophotometric Assays for Experimental Quantification

For high-throughput screening or specific experimental setups, radiometric and spectrophotometric assays can be developed for the quantification of this compound.

A radiometric assay could be designed by using a radiolabeled precursor, such as [¹⁴C]-ethyl iodoacetate, in the synthesis of this compound. The amount of incorporated radioactivity would then be directly proportional to the quantity of the synthesized product. This approach offers very high sensitivity but requires handling of radioactive materials.

A spectrophotometric assay could be developed based on a colorimetric reaction. For instance, after isolation of this compound, a reaction with a chromogenic reagent that specifically interacts with the secondary amine or the carbamate (B1207046) group could be employed. The resulting color change, measured by a spectrophotometer, would correlate with the concentration of the compound. magtech.com.cn An example of a widely used reagent for amino acids is ninhydrin, although its specificity for the modified serine would need to be established. magtech.com.cn

Method Validation for Specificity, Sensitivity, and Reproducibility in Non-Clinical Research Samples

The validation of any analytical method is critical to ensure the reliability of the generated data. researchgate.netnih.gov For the analysis of this compound in non-clinical research matrices, the following parameters should be thoroughly evaluated:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix.

Sensitivity: This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. rsc.org

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Precision: The precision of the method is the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into the matrix and the recovery is calculated.

Reproducibility: The ability of the method to produce consistent results when performed by different analysts, in different laboratories, or with different equipment.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | No interference at the retention time of the analyte | Peak purity assessment (e.g., by MS) |

| Linearity | Correlation coefficient of the calibration curve | R² > 0.99 |

| Precision (RSD) | Intra- and inter-day variability | < 15% |

| Accuracy (Recovery) | Percentage of true concentration measured | 85-115% |

| LOD | Signal-to-noise ratio of 3:1 | Defined by the assay requirements |

| LOQ | Signal-to-noise ratio of 10:1 | Defined by the assay requirements |

Based on a comprehensive search of available scientific literature, there is no information on a chemical compound specifically named "this compound" with the designation "A-748." As a result, it is not possible to generate an article on the future research directions for this compound according to the provided outline.

The scientific databases and search results contain extensive information on the parent amino acid, L-serine, including its vital roles in protein synthesis, cellular proliferation, and the central nervous system. nih.govnih.gov Research on L-serine and its other analogs explores their therapeutic potential for various neurological and neurodegenerative disorders. nih.govnih.gov However, the specific derivative "this compound" is not described in the context of biochemical targets, chemical biology probes, systems biology, synthetic avenues, or cellular roles.

General concepts requested in the outline, such as the development of advanced chemical biology probes and the integration of systems biology with omics approaches, are established fields of research. nih.govebi.ac.uk These methodologies are widely applied to understand the functions of various molecules and biological systems. Nevertheless, without any foundational data on this compound (A-748), these concepts cannot be specifically applied to generate the requested article.

Therefore, the content for the following sections and subsections cannot be provided:

Future Directions in Ethylcarbaminomethyl L Serine a 748 Research

Mechanistic Characterization of Previously Unidentified Cellular Roles and Interactions

A table of mentioned compounds cannot be generated as no article content could be produced.

Q & A

Q. How can discrepancies in reported biological activities of this compound be systematically addressed?

- Methodological Answer : Conduct a systematic literature review using tools like Query Chem to aggregate data . Apply meta-analysis to identify outliers, then design validation experiments under controlled conditions (e.g., identical cell lines, assay protocols). Statistical tests (ANOVA, t-tests) can quantify variability, while dose-response curves clarify potency thresholds. Conflicting results may arise from differences in compound stereochemistry or impurity profiles, necessitating re-synthesis and characterization .

Q. What computational strategies predict this compound’s interactions with biological targets, and how are these validated?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) models ligand-receptor binding, while molecular dynamics (MD) simulations assess stability over time. Validate predictions with in vitro assays (e.g., SPR for binding affinity, enzymatic inhibition studies). Cross-reference computational results with structural analogs in PubChem to identify conserved interaction motifs .

Q. Which statistical approaches are optimal for analyzing dose-response data in this compound studies?

- Methodological Answer : Fit dose-response curves using nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply bootstrapping to estimate confidence intervals and assess goodness-of-fit (R², residual plots). For multi-variable experiments, multivariate ANOVA (MANOVA) accounts for interacting factors. Open-source tools like R/BioConductor provide reproducible workflows .

Methodological Frameworks

- Literature Review : Use Boolean search strategies in SciFinder and PubMed (e.g., "this compound AND synthesis NOT patent") to filter primary studies. Leverage citation tracking to identify seminal works .

- Data Contradiction Analysis : Employ the PRISMA checklist for systematic reviews to minimize bias. Compare experimental conditions (pH, temperature) across studies and perform sensitivity analyses .

- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates, and document Material Safety Data Sheets (MSDS) for all chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.